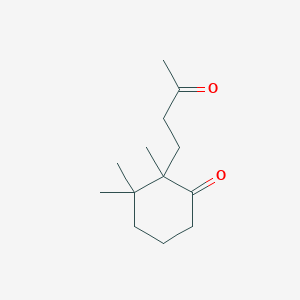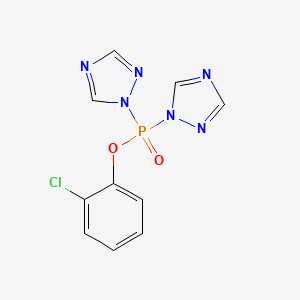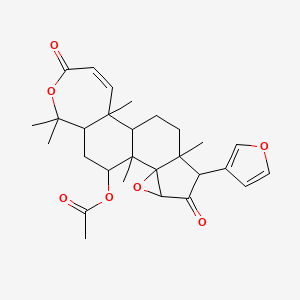
Evodulone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Evodulone is a limonoid compound isolated from the stem bark of Carapa procera, a plant belonging to the Meliaceae family Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities
Métodos De Preparación
The preparation of evodulone typically involves extraction from natural sources. The stem bark of Carapa procera is subjected to solvent extraction using petroleum ether, ethyl acetate, and ethanol The extracts are then purified using chromatographic techniques to isolate this compound
Análisis De Reacciones Químicas
Evodulone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Evodulone has been studied for its larvicidal and antiplasmodial activities . It exhibits dose-dependent larvicidal activity against Anopheles gambiae larvae and antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. These properties make this compound a promising candidate for the development of new insecticides and antimalarial drugs. Additionally, this compound’s potential anti-inflammatory and anticancer activities are being explored in various research studies.
Mecanismo De Acción
The mechanism of action of evodulone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate the activity of enzymes such as cyclooxygenase and lipoxygenase, which play crucial roles in inflammatory processes.
Comparación Con Compuestos Similares
Evodulone is structurally related to other limonoids such as gedunin and peieurianin . These compounds share similar skeletons but differ in their functional groups and biological activities. For example, gedunin has been shown to possess potent anticancer properties, while peieurianin exhibits antiviral activity against the tobacco mosaic virus. The uniqueness of this compound lies in its specific combination of biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
71899-59-7 |
|---|---|
Fórmula molecular |
C28H34O7 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
[16-(furan-3-yl)-2,7,7,11,17-pentamethyl-5,15-dioxo-6,13-dioxapentacyclo[9.8.0.02,8.012,14.012,17]nonadec-3-en-10-yl] acetate |
InChI |
InChI=1S/C28H34O7/c1-15(29)33-19-13-18-24(2,3)34-20(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)22(31)23-28(26,35-23)27(17,19)6/h8-10,12,14,17-19,21,23H,7,11,13H2,1-6H3 |
Clave InChI |
LRBBSLBUKSJIDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2C(OC(=O)C=CC2(C3C1(C45C(O4)C(=O)C(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



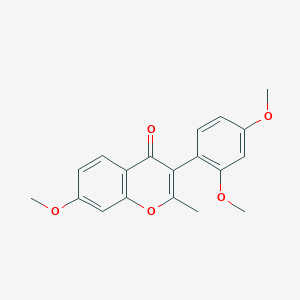
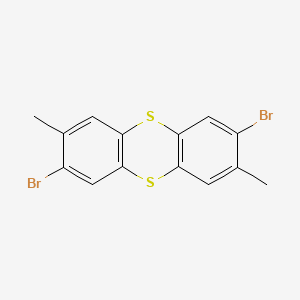
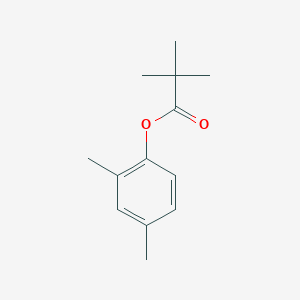
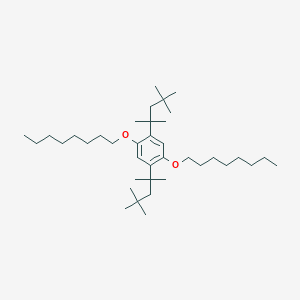
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
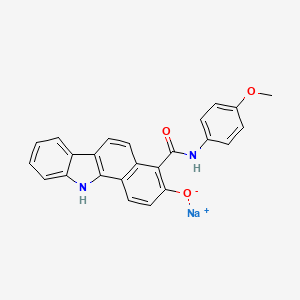
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
